molecular formula C11H12O3 B13467428 methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate

methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No.: B13467428
M. Wt: 192.21 g/mol
InChI Key: DRVBEQRQQFRWTC-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3,4-dihydro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3

InChI Key

DRVBEQRQQFRWTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a compound belonging to the benzopyran family, characterized by its bicyclic structure that includes a benzene and a pyran ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a carboxylate group, which enhances its reactivity and solubility. The unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Property Details
Molecular FormulaC11_{11}H10_{10}O3_{3}
Molecular WeightApproximately 194.20 g/mol
Structural FeaturesBicyclic structure with benzopyran moiety and carboxylate group

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells in vitro, particularly against breast (MDA-MB-231) and pancreatic (MIA PaCa-2) cancer cell lines.

Case Studies

A study conducted by researchers evaluated the anti-proliferative effects of this compound on various cancer cell lines. Results showed significant growth inhibition at concentrations as low as 25 µM.

Cell Line Inhibition (%) at 25 µM
MDA-MB-231>40%
MIA PaCa-2>50%
PC-3>25%

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets such as enzymes and receptors involved in inflammatory and proliferative processes.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzopyran derivatives to highlight its unique properties:

Compound Name Key Features Biological Activity
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylateBromine substitution at position 6Enhanced anti-inflammatory properties
Racemic 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Methyl EsterFluorine substitution enhancing reactivityIncreased potency as a leukotriene antagonist
2H-1-Benzopyran-8-carboxylic acid, 4-amino derivativeAmino group at position 4Enhanced anti-inflammatory properties

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